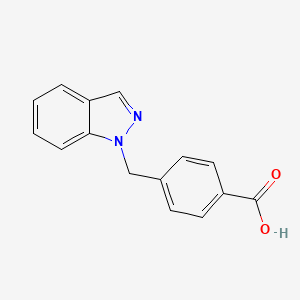

4-(Indazol-1-ylmethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 4-(Indazol-1-ylmethyl)benzoic acid involves various methods. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of 4-(Indazol-1-ylmethyl)benzoic acid is represented by the InChI code: 1S/C15H12N2O2/c18-15(19)12-7-5-11(6-8-12)10-17-14-4-2-1-3-13(14)9-16-17/h1-9H,10H2,(H,18,19) and the InChI key is REFAAIOULQSCKZ-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Biological Activity

Antiplatlet Agents : A study on 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) analogues, including compounds structurally similar to 4-(Indazol-1-ylmethyl)benzoic acid, identified several potent activators of soluble guanylate cyclase (sGC) and inhibitors of phosphodiesterase 5 (PDE5), highlighting their potential as novel antiplatelet agents (Lee et al., 2001).

Antimicrobial Evaluation : Compounds derived from the structural framework of 4-(Indazol-1-ylmethyl)benzoic acid have been synthesized and evaluated for antimicrobial activity. Notably, a series of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality demonstrated significant antibacterial, antitubercular, and antifungal activities, which could be attributed to the core structure shared with 4-(Indazol-1-ylmethyl)benzoic acid (Kaushik et al., 2016).

Material Science and Corrosion Inhibition

Corrosion Inhibition : The efficacy of triazole derivatives, related to the structural motif of 4-(Indazol-1-ylmethyl)benzoic acid, as corrosion inhibitors for mild steel in acidic media was investigated. The study highlighted that these compounds, particularly those with pyridine segments, offer significant protection against corrosion, underscoring their potential utility in industrial applications (Ma et al., 2017).

Safety and Hazards

properties

IUPAC Name |

4-(indazol-1-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)12-7-5-11(6-8-12)10-17-14-4-2-1-3-13(14)9-16-17/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFAAIOULQSCKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Indazol-1-ylmethyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-diethyl 3-methyl-5-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-2,4-dicarboxylate](/img/structure/B2970448.png)

![tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2970452.png)

![N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2970455.png)

![N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide](/img/structure/B2970457.png)

![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2970459.png)

![3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2970461.png)

![4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2970468.png)

![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2970470.png)